molecular formula C10H8N2 B15249912 4-Vinyl-1,7-naphthyridine

4-Vinyl-1,7-naphthyridine

Cat. No.: B15249912
M. Wt: 156.18 g/mol
InChI Key: HUXKPUFOSQAZFN-UHFFFAOYSA-N
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Description

4-Vinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinyl-1,7-naphthyridine typically involves the reaction of ethyl-2-cyano-3-pyridylacetate with appropriate reagents. One common method includes the treatment of ethyl-2-cyano-3-pyridylacetate with sodium azide or trimethylsilyl azide under microwave irradiation, leading to the formation of the desired naphthyridine derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Vinyl-1,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of naphthyridine-4-carboxylic acid.

    Reduction: Formation of 4-ethyl-1,7-naphthyridine.

    Substitution: Formation of 4-halo-1,7-naphthyridine derivatives.

Scientific Research Applications

4-Vinyl-1,7-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Vinyl-1,7-naphthyridine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness of 4-Vinyl-1,7-naphthyridine: this compound is unique due to its vinyl group, which allows for a wide range of chemical modifications and reactions. This versatility makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-ethenyl-1,7-naphthyridine

InChI

InChI=1S/C10H8N2/c1-2-8-3-6-12-10-7-11-5-4-9(8)10/h2-7H,1H2

InChI Key

HUXKPUFOSQAZFN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C=CN=CC2=NC=C1

Origin of Product

United States

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